3-Chloro-4-(trifluoromethyl)benzophenone
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Overview
Description
3-Chloro-4-(trifluoromethyl)benzophenone is a versatile chemical compound widely used in various scientific research fields. Its unique structure, which includes a trifluoromethyl group and a chloro substituent on the benzophenone backbone, imparts distinctive chemical properties that make it valuable in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild conditions and high functional group tolerance. The process generally involves the coupling of 4-(trifluoromethyl)benzoyl chloride with a suitable arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs high-temperature vapor-phase chlorination/fluorination reactions. These methods utilize transition metal-based catalysts, such as iron fluoride, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, alcohols, and various substituted benzophenones .
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzophenone is extensively used in:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry Studies: The compound is used to study reaction mechanisms and develop new synthetic methodologies.
Material Science: Its unique properties make it suitable for developing advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which 3-Chloro-4-(trifluoromethyl)benzophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the benzophenone backbone.
3,4’-Bis(trifluoromethyl)benzophenone: Contains two trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: 3-Chloro-4-(trifluoromethyl)benzophenone is unique due to its combination of a chloro and trifluoromethyl group on the benzophenone structure. This combination provides a balance of reactivity and stability, making it highly valuable in various research and industrial applications.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOBMXYJHDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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